Stepwise LogP Modulation via N-Alkyl Substitution on the Pyridazine Methanamine Scaffold
N-(Pyridazin-3-ylmethyl)ethanamine exhibits a computed LogP of 0.977, representing a 2.9 log-unit increase in lipophilicity relative to the primary amine analog pyridazin-3-ylmethanamine (LogP −1.9) and a 0.39 log-unit increase over the N-methyl analog (LogP 0.587) , [1], . This stepwise LogP progression—from −1.9 (primary amine) to 0.587 (N-methyl) to 0.977 (N-ethyl)—demonstrates that each additional methylene unit on the amine nitrogen contributes approximately 1.4–1.5 log units of increased lipophilicity relative to the unsubstituted parent. Such controlled lipophilicity tuning is critical for optimizing blood-brain barrier penetration, where a LogP range of 1–3 is generally considered favorable for CNS exposure, and for modulating nonspecific protein binding in vitro [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.977 (N-(pyridazin-3-ylmethyl)ethanamine) |
| Comparator Or Baseline | LogP = −1.9 (pyridazin-3-ylmethanamine); LogP = 0.587 (N-methyl-1-(pyridazin-3-yl)methanamine) |
| Quantified Difference | ΔLogP = +2.88 vs. primary amine parent; ΔLogP = +0.39 vs. N-methyl analog |
| Conditions | Computed XLogP3 values from authoritative databases (ChemSrc, PubChem) |
Why This Matters
Researchers optimizing CNS penetration or reducing polar surface area for passive membrane diffusion can select the N-ethyl variant for its intermediate lipophilicity, while the primary amine analog would be predicted to have poor membrane permeability.
- [1] PubChem. Pyridazin-3-ylmethanamine – Compound Summary (CID 22639518) (XLogP3 = −1.9). https://pubchem.ncbi.nlm.nih.gov/compound/22639518 (accessed 2026-04-23). View Source
- [2] Wager, T. T.; Chandrasekaran, R. Y.; Hou, X.; Troutman, M. D.; Verhoest, P. R.; Villalobos, A.; Will, Y. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 2010, 1 (6), 420–434. https://doi.org/10.1021/cn100007x View Source
